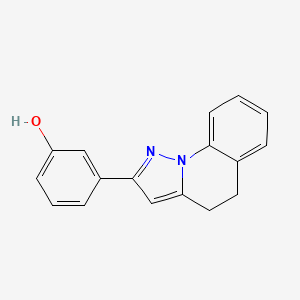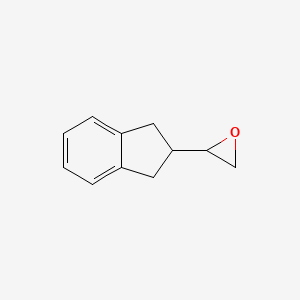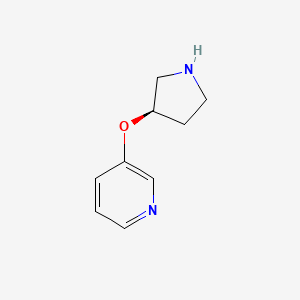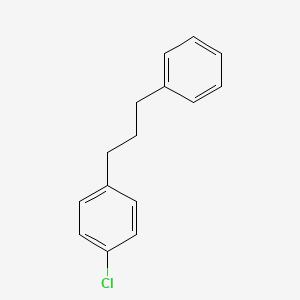![molecular formula C11H9BrN2O2 B8607199 3'-BROMO-2',3'-DIHYDROSPIRO[IMIDAZOLIDINE-4,1'-INDENE]-2,5-DIONE CAS No. 93338-17-1](/img/structure/B8607199.png)
3'-BROMO-2',3'-DIHYDROSPIRO[IMIDAZOLIDINE-4,1'-INDENE]-2,5-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Bromo-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione typically involves multi-step organic reactions. One common method includes the bromination of an indene derivative followed by cyclization with an imidazolidine precursor. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as tetra-n-butylammonium hydrogen sulfate .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted imidazolidine and indene derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
3’-Bromo-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3’-Bromo-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,4-dihydro-2(1H)-naphthalenone: Another brominated compound with a similar structure but different chemical properties.
5-Bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one: Shares the bromine and indene moieties but differs in the functional groups attached.
Uniqueness
3’-Bromo-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
93338-17-1 |
|---|---|
Molecular Formula |
C11H9BrN2O2 |
Molecular Weight |
281.10 g/mol |
IUPAC Name |
1-bromospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C11H9BrN2O2/c12-8-5-11(9(15)13-10(16)14-11)7-4-2-1-3-6(7)8/h1-4,8H,5H2,(H2,13,14,15,16) |
InChI Key |
DIJAVRLNHQUMAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C13C(=O)NC(=O)N3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({7-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1-benzofuran-2-yl}methyl)amine](/img/structure/B8607132.png)









![2-Hydroxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B8607197.png)


